![molecular formula C16H14O2S B030302 6-メトキシ-2-(4-メトキシフェニル)ベンゾ[b]チオフェン CAS No. 63675-74-1](/img/structure/B30302.png)

6-メトキシ-2-(4-メトキシフェニル)ベンゾ[b]チオフェン

概要

説明

Synthesis Analysis

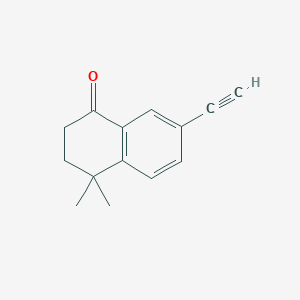

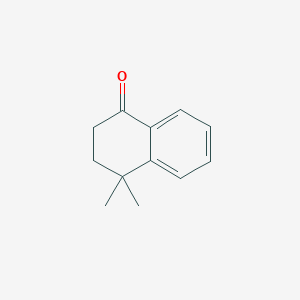

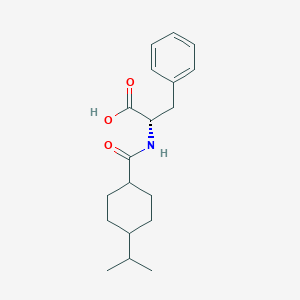

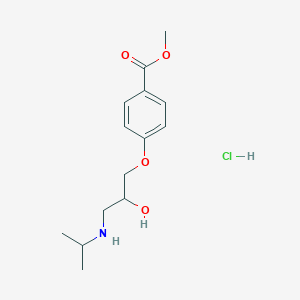

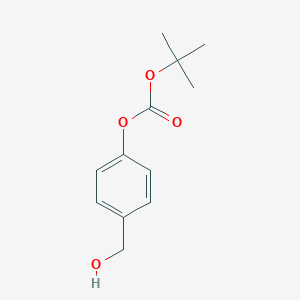

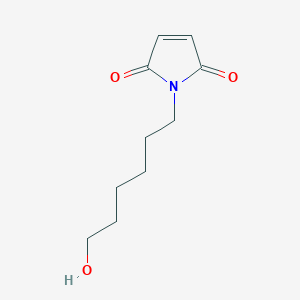

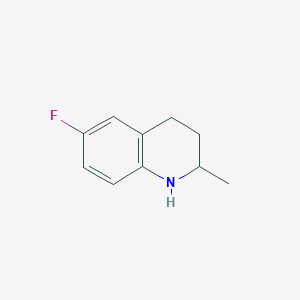

The synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene involves multi-step organic reactions, starting from 4-methoxyacetophenone as a precursor. Key steps in the synthesis include bromination, thioetherification, and cyclization-rearrangement reactions. An improved synthesis method utilizes methanesulfonic acid as a catalyst instead of polyphosphoric acid, leading to increased yield of the target compound (Liao Qing-jiang, 2003).

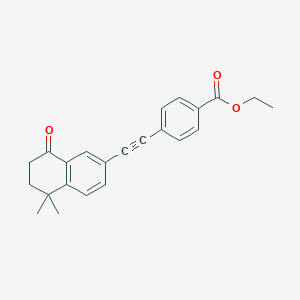

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene has been elucidated through techniques such as X-ray crystallography. Studies reveal that the compound's structure features distinct positioning of methoxy groups, influencing its overall molecular conformation and interactions (D. Mullica et al., 1996).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including bromination, nitration, and Friedel–Crafts acetylation, showcasing its reactive nature towards electrophilic substitution. The presence of methoxy groups directs the substitution patterns and influences the reactivity (K. Clarke et al., 1973).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are integral to understanding the behavior of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in different environments. The crystal and molecular structure analyses provide insights into its solid-state characteristics, including molecular packing and hydrogen bonding patterns (D. Mullica et al., 1996).

Chemical Properties Analysis

The electronic structure and chemical properties are closely linked to the compound's functional groups and molecular geometry. Studies on its photophysical properties reveal how the methoxy groups impact its luminescence and electronic properties, offering potential for optoelectronic applications (Soyeon Kim et al., 2021).

科学的研究の応用

複素環式ビルディングブロック

この化合物は、さまざまな有機化合物の合成における複素環式ビルディングブロックとして使用されます . 複素環式化合物は、その独特の化学的性質により、医薬品化学、創薬、材料科学において広く使用されています。

医薬品合成における中間体

“6-メトキシ-2-(4-メトキシフェニル)ベンゾ[b]チオフェン”は、ラロキシフェンの不純物の製造における中間体として使用されます . ラロキシフェンは、閉経後の女性における骨粗鬆症の予防と治療に使用される薬です。

生物活性分子の調製のための反応物

この化合物は、生物学的および薬理学的に活性な分子の調製のための反応物として使用されます . つまり、薬物やその他の治療薬を含む、幅広い生物活性化合物の合成に使用できるということです。

材料ビルディングブロック

また、材料ビルディングブロック、特に低分子半導体ビルディングブロックの分野で使用されます . これは、有機発光ダイオード(OLED)や有機光起電デバイス(OPV)などの電子デバイスの開発における潜在的な用途を示唆しています。

ベンゾチオフェンの合成

“6-メトキシ-2-(4-メトキシフェニル)ベンゾ[b]チオフェン”は、6-メトキシベンゾ(b)チオフェンと4-ヨードアニソールから合成できます . これは、医薬品化学と材料科学で幅広い用途を持つ有機化合物の一種であるベンゾチオフェンの合成における重要性を強調しています。

安全と取り扱い

安全と取り扱いの観点から、この化合物は可燃性固体として分類されています . この情報は、実験室でこの化合物を扱う研究者や科学者にとって非常に重要であり、必要な安全対策を講じるための情報となります。

Safety and Hazards

作用機序

Target of Action

It is referred to as a reactant for the preparation of biologically and pharmacologically active molecules .

Mode of Action

It is known to be used in the synthesis of various compounds with biological and pharmacological activity .

Biochemical Pathways

It is used in the synthesis of compounds with biological and pharmacological activity, suggesting that it may influence a variety of biochemical pathways .

Result of Action

It is used as a reactant for the preparation of biologically and pharmacologically active molecules .

特性

IUPAC Name |

6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c1-17-13-6-3-11(4-7-13)15-9-12-5-8-14(18-2)10-16(12)19-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWAGCVMOGWQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213054 | |

| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63675-74-1 | |

| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method described in the paper?

A1: The paper details an improved synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a crucial intermediate in the production of Raloxifene hydrochloride. [] The researchers optimized the synthesis by using methanesulfonic acid as a catalyst instead of polyphosphoric acid (PPA) for the cyclization-rearrangement reaction. This change led to an increased yield of the desired compound. [] Additionally, the researchers identified and characterized three isomers produced during the synthesis, providing valuable insight into the reaction mechanism. [] This improved synthesis method is beneficial for producing this important pharmaceutical intermediate more efficiently.

Q2: How was the identity of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and its isomers confirmed?

A2: The researchers utilized various spectroscopic techniques to confirm the chemical structures of the synthesized compounds. These techniques included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and high-resolution mass spectrometry (HRMS). [] These techniques provided complementary information about the functional groups, proton environments, and molecular weight of the target compound and its isomers, allowing for unambiguous identification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

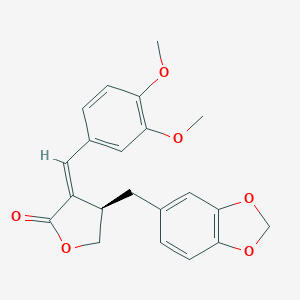

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)